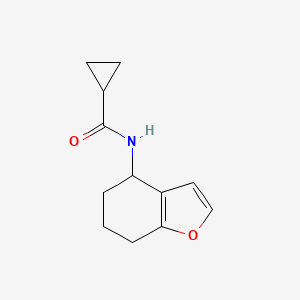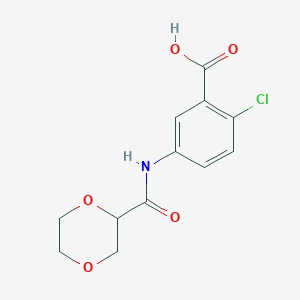
(4-Fluorophenyl)(p-tolylmethyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(p-tolylmethyl) sulfone, also known as FPPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfone compound that contains both a fluorophenyl and a tolylmethyl group.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves its ability to bind to proteins. The fluorophenyl group of (4-Fluorophenyl)(p-tolylmethyl) sulfone can interact with amino acids in the protein, while the tolylmethyl group can interact with hydrophobic regions. This allows (4-Fluorophenyl)(p-tolylmethyl) sulfone to bind to a variety of proteins and emit a fluorescent signal.
Biochemical and Physiological Effects
(4-Fluorophenyl)(p-tolylmethyl) sulfone has not been found to have any significant biochemical or physiological effects. It is considered to be a non-toxic compound that can be safely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Fluorophenyl)(p-tolylmethyl) sulfone is its ability to bind to a variety of proteins, making it a versatile tool for studying protein interactions. It also has a high fluorescence quantum yield, making it a sensitive probe for detecting proteins. However, (4-Fluorophenyl)(p-tolylmethyl) sulfone has a limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (4-Fluorophenyl)(p-tolylmethyl) sulfone. One area of interest is the development of new fluorescent probes based on the structure of (4-Fluorophenyl)(p-tolylmethyl) sulfone. Researchers are also exploring the use of (4-Fluorophenyl)(p-tolylmethyl) sulfone in imaging techniques, such as fluorescence microscopy. Additionally, (4-Fluorophenyl)(p-tolylmethyl) sulfone may have potential applications in drug discovery and development, as it can be used to study protein-drug interactions.
In conclusion, (4-Fluorophenyl)(p-tolylmethyl) sulfone is a unique compound that has gained attention in scientific research due to its ability to bind to proteins and emit a fluorescent signal. Its properties make it a useful tool for studying protein interactions and localization. While it has some limitations, such as limited solubility in water, (4-Fluorophenyl)(p-tolylmethyl) sulfone has potential applications in a variety of research areas, including drug discovery and development.
Métodos De Síntesis
The synthesis of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves the reaction of 4-fluorophenylmagnesium bromide with p-tolylmethyl sulfone. This reaction results in the formation of (4-Fluorophenyl)(p-tolylmethyl) sulfone as a white solid with a high yield. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(p-tolylmethyl) sulfone has been used in various scientific research applications. One of its main uses is as a fluorescent probe for detecting proteins. (4-Fluorophenyl)(p-tolylmethyl) sulfone has been found to bind to proteins and emit a fluorescent signal, making it a useful tool for studying protein interactions and localization.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)sulfonylmethyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBKPVQTNDKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonylmethyl]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

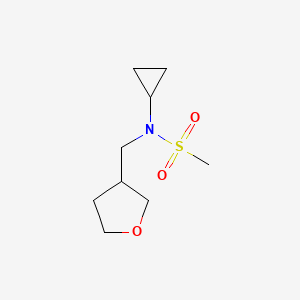
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
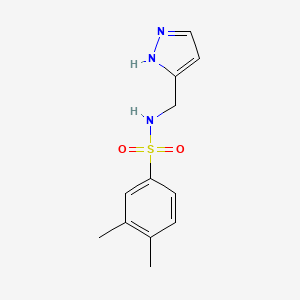
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
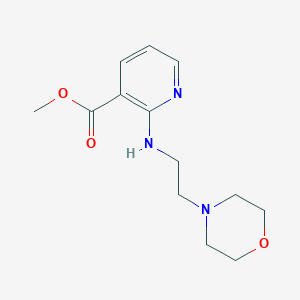
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
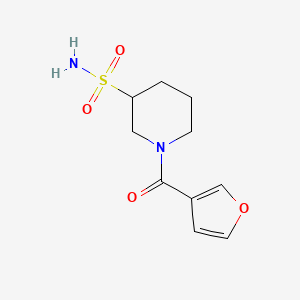
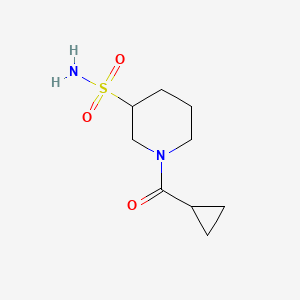
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
